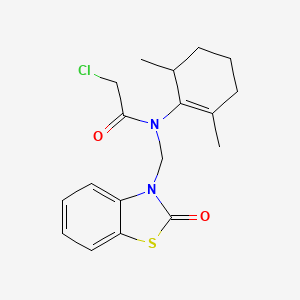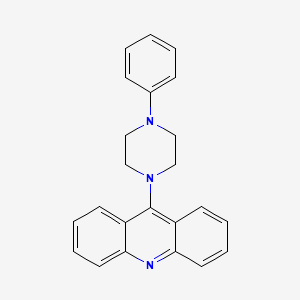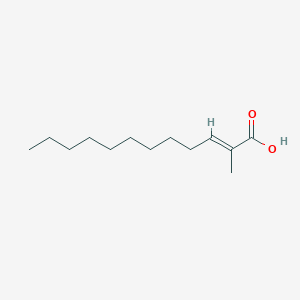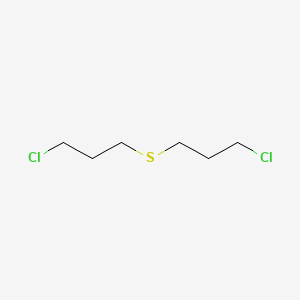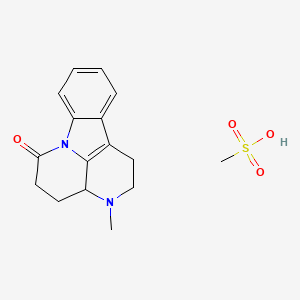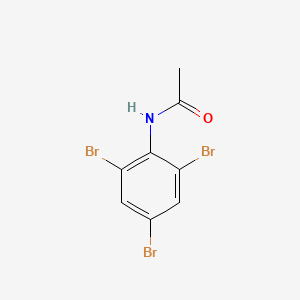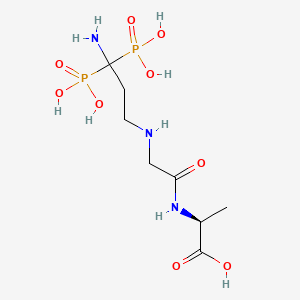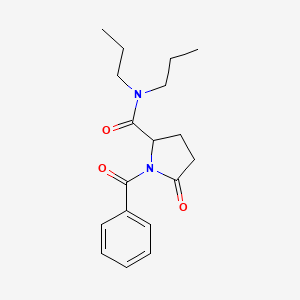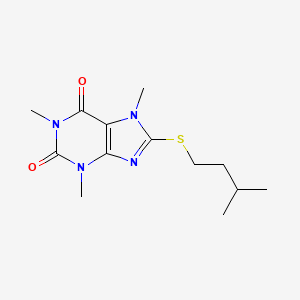
Caffeine, 8-(isopentylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Caffeine, 8-(isopentylthio)- is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is part of the xanthine alkaloid family and is characterized by the addition of an isopentylthio group at the 8th position of the caffeine molecule. This modification can potentially alter its pharmacological properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of caffeine, 8-(isopentylthio)- typically involves the introduction of the isopentylthio group to the caffeine molecule. One common method is the nucleophilic substitution reaction where 8-bromocaffeine is reacted with isopentylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of caffeine derivatives often involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Caffeine, 8-(isopentylthio)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to remove the isopentylthio group.
Substitution: The isopentylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkylthiols or amines can be used in the presence of bases like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Caffeine or other derivatives depending on the extent of reduction.
Substitution: Various caffeine derivatives with different functional groups at the 8th position.
科学的研究の応用
Caffeine, 8-(isopentylthio)- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of thioalkyl substitutions on xanthine derivatives.
Biology: Investigated for its potential effects on cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including its role as a stimulant and its impact on neurological functions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
The mechanism of action of caffeine, 8-(isopentylthio)- is similar to that of caffeine. It primarily acts as an antagonist of adenosine receptors, which leads to increased neuronal activity and the release of neurotransmitters like dopamine and norepinephrine. The addition of the isopentylthio group may enhance its lipophilicity, potentially affecting its absorption and distribution in the body.
類似化合物との比較
Similar Compounds
Caffeine: The parent compound, known for its stimulant effects.
Theobromine: A related xanthine alkaloid found in chocolate, with milder stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Uniqueness
Caffeine, 8-(isopentylthio)- is unique due to the presence of the isopentylthio group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may result in different biological activities and potential therapeutic applications compared to its parent compound and other xanthine derivatives.
特性
CAS番号 |
73747-35-0 |
|---|---|
分子式 |
C13H20N4O2S |
分子量 |
296.39 g/mol |
IUPAC名 |
1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O2S/c1-8(2)6-7-20-12-14-10-9(15(12)3)11(18)17(5)13(19)16(10)4/h8H,6-7H2,1-5H3 |
InChIキー |
MGAOAMZOLCYPSY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



